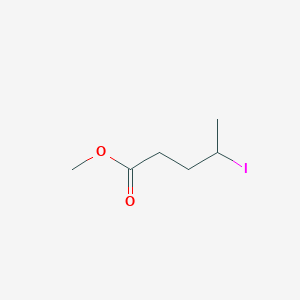
Methyl 4-iodopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodopentanoate is an organic compound with the molecular formula C6H11IO2 It is an ester derived from 4-iodopentanoic acid and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodopentanoate can be synthesized through several methods. One common approach involves the esterification of 4-iodopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the iodination of methyl pentanoate. This can be achieved by treating methyl pentanoate with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodopentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form methyl 4-pentanoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-iodopentanoic acid or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: 4-hydroxypentanoate.
Reduction: Methyl pentanoate.
Oxidation: 4-iodopentanoic acid.
Scientific Research Applications
Methyl 4-iodopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: This compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-iodopentanoate involves its reactivity as an ester and the presence of the iodine atom. The ester functional group can undergo hydrolysis to release 4-iodopentanoic acid and methanol. The iodine atom can participate in substitution reactions, making the compound a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-iodopentanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-iodopentanoate: The iodine atom is located at the 3-position instead of the 4-position.
Methyl 4-bromopentanoate: Contains a bromine atom instead of an iodine atom
Uniqueness
Methyl 4-iodopentanoate is unique due to the presence of the iodine atom at the 4-position, which imparts distinct reactivity compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make this compound a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H11IO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
methyl 4-iodopentanoate |
InChI |
InChI=1S/C6H11IO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 |
InChI Key |
QCHKDISHVFQBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















